tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate
Description
tert-Butyl N-(3-amino-5-phenylpentan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an amino functionality at position 3, and a phenyl substituent at position 5 of the pentan chain. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where the Boc group protects amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12(18-15(19)20-16(2,3)4)14(17)11-10-13-8-6-5-7-9-13/h5-9,12,14H,10-11,17H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCJRADWFPQWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC1=CC=CC=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, often performed at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-amino-5-phenylpentan-2-yl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-amino-5-phenylpentan-2-yl)carbamate is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino groups during the synthesis of complex peptides.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions by protecting specific amino groups in peptides and proteins.
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the chemical industry, this compound is used in the production of various fine chemicals and specialty chemicals, serving as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate involves the protection of amino groups by forming a stable carbamate linkage. This protects the amino group from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine.
Comparison with Similar Compounds
Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives
Key Observations:
Substituent Impact: The target compound’s phenyl group distinguishes it from analogs with cyclic (e.g., cyclopentyl, piperidine) or halogenated substituents (e.g., bromo in ). Amino Positioning: The 3-amino group in the target compound aligns with bioactive motifs seen in protease inhibitors, contrasting with fluoropiperidine analogs (e.g., ) used in CNS-targeting therapeutics.
Stereochemical Complexity :
- Unlike stereospecific hydroxycyclopentyl derivatives (e.g., ), the target compound’s linear chain reduces stereoisomer complexity, simplifying synthesis and purification.
Pharmacological Relevance
- Drug Intermediate Potential: The phenyl and amino groups suggest utility in kinase inhibitor scaffolds, akin to piperidine-based analogs in and .
- Agrochemical Applications : Linear-chain tert-butyl carbamates (e.g., ) are precursors in herbicide synthesis, hinting at similar uses for the target compound.
Biological Activity
Introduction
Tert-butyl N-(3-amino-5-phenylpentan-2-yl)carbamate is a carbamate derivative that plays a significant role in organic synthesis, particularly in peptide synthesis. Its unique structure allows it to function as a protecting group for amino groups, facilitating various chemical reactions while preserving the integrity of the underlying peptide or protein structure. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Structure and Stability
The compound features a tert-butyl group attached to a carbamate moiety, which provides stability and ease of removal under acidic conditions. This stability is crucial during synthetic processes where selective protection and deprotection of amino groups are required. The mechanism of action involves the formation of a stable carbamate linkage that shields the amino group from unwanted reactions during synthesis.
Reactions
This compound can undergo several types of reactions:
- Oxidation : Typically utilizing agents like hydrogen peroxide.
- Reduction : Can be reduced using lithium aluminum hydride or sodium borohydride.
- Substitution : Participates in nucleophilic substitution reactions, allowing for modifications of the amino group.
Enzyme Mechanisms and Protein Interactions
In biological research, this compound is employed to study enzyme mechanisms and protein interactions. By protecting specific amino groups in peptides and proteins, researchers can investigate how these molecules interact within biological systems without interference from reactive functional groups.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amino groups makes it valuable in developing active pharmaceutical ingredients (APIs) that require precise structural configurations for efficacy.
Comparative Studies
A comparative analysis with similar compounds highlights the unique advantages of this compound:
| Compound Type | Key Features | Removal Conditions |
|---|---|---|
| tert-Butyl Carbamate | General protecting group for amines | Acidic conditions |
| Benzyl Carbamate | Protecting group removed by catalytic hydrogenation | Catalytic hydrogenation |
| Fmoc Carbamate | Used in peptide synthesis | Basic conditions |
| This compound | Specific structure enhances stability; selective protection | Mild acidic conditions |
Case Study: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was utilized to protect amino acids during coupling reactions. The results demonstrated that peptides synthesized using this protecting group exhibited higher yields and purities compared to those synthesized with traditional methods.
Toxicity and Safety Profile
Research evaluating the toxicity profile of compounds related to this compound indicates favorable safety margins. In vitro studies showed that even at high concentrations, cells maintained viability, suggesting that this compound has a low toxicity profile when used appropriately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
